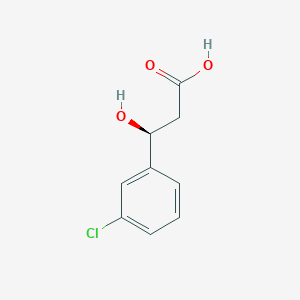
(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
-(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid, also known as S-3-CPHP, is an organic compound used in scientific research. It is a member of the class of compounds known as phenylpropanoic acids, which are a subclass of carboxylic acids. S-3-CPHP plays an important role in a variety of biochemical and physiological processes, and has been studied extensively for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Biotechnological Production of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP) is recognized as a valuable platform chemical in the global market, produced from various renewable resources. It serves as a precursor for the industrial synthesis of numerous chemicals, including acrylic acid and its derivatives. When polymerized, 3-HP is utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, involving strategies like heterologous pathway introduction, gene expression control, enzyme engineering, and fermentation condition optimization. However, despite extensive exploration, production levels have not yet met industrial requirements, signifying the need for continued research in this domain (Jers et al., 2019).
Eco-Sustainable Production and Application
3-HP is projected as a potential building block for both organic synthesis and high-performance polymers. Despite significant efforts, no large-scale process currently exists. The exploration of eco-sustainable processes, particularly catalytic chemical methods, is highlighted as a critical area for development, positioning 3-HP as a key player in green chemistry (Pina et al., 2011).
Antibacterial Applications
Compounds derived from 3-HP, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, have demonstrated significant antibacterial efficacy against both gram-negative and gram-positive bacteria, suggesting its potential in developing novel antibacterial agents (Sheikh et al., 2009).
Chemical-Catalytic Approach for Production
A chemical-catalytic method has been developed to produce 3-HP from biomass-derived levulinic acid, with a noteworthy shift in selectivity under basic conditions, leading to either direct production of 3-HP or the formation of 3-(hydroperoxy)propanoic acid, which can be subsequently converted to 3-HP. This method highlights the potential for scalable and efficient production (Wu et al., 2015).
Glycerol Conversion to 3-HP
The conversion of glycerol to 3-HP in genetically engineered Bacillus subtilis demonstrates the potential of microbial strains in the large-scale production of 3-HP. This study indicates that Bacillus subtilis, with its robustness in high-density fermentation conditions, could be a viable platform for commercial 3-HP production, marking a significant advancement in the biotechnological application of this compound (Kalantari et al., 2017).
Eigenschaften
IUPAC Name |
(3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIWOQOKKWXRH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)
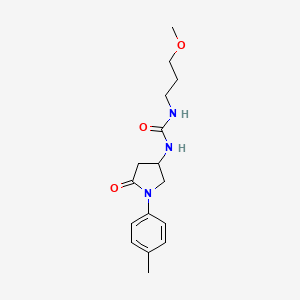


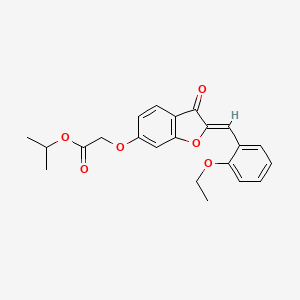
![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)
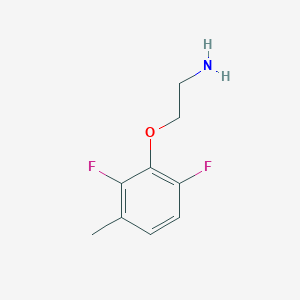
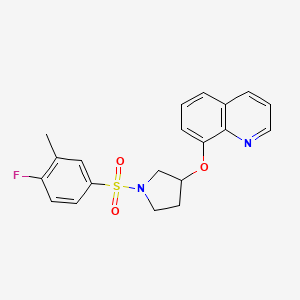
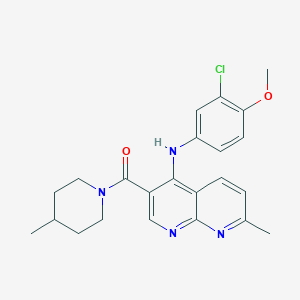
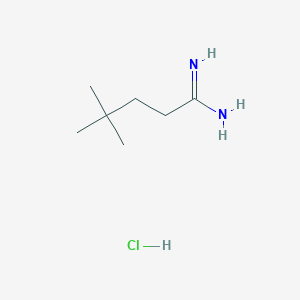
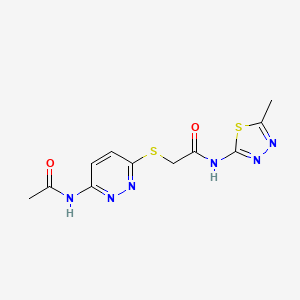
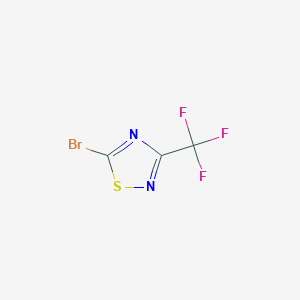
![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)